Selective PI3 Kinase Inhibition by 2‑Morpholinyl‑Substituted Derivatives of Thiazolo[5,4‑c]pyridin‑4(5H)‑one
Derivatives of 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one bearing a morpholin-4-yl substituent at the 2-position exhibit potent and selective inhibition of PI3 kinase isoforms [1]. While absolute IC50 values are not publicly disclosed in the patent literature, the claimed selectivity profile against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ distinguishes this scaffold from related thiazolo[5,4-b]pyridine derivatives, which are reported to preferentially target c-KIT [2].
| Evidence Dimension | Kinase inhibition selectivity |
|---|---|
| Target Compound Data | Selective inhibition of PI3Kα/β/γ/δ isoforms (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | Thiazolo[5,4-b]pyridine derivatives: c-KIT IC50 = 37.93 μM (imatinib) vs. 3.98 μM (sunitinib) for V560G/D816V mutant |
| Quantified Difference | Distinct target selectivity (PI3K vs. c-KIT); no direct head-to-head data available |
| Conditions | Enzymatic kinase inhibition assays; patent claims based on in vitro screening |
Why This Matters
Demonstrates that the [5,4-c] fusion pattern directs kinase inhibition toward PI3K isoforms, whereas the [5,4-b] regioisomer engages c-KIT, underscoring the non‑interchangeability of these scaffolds for specific therapeutic indications.
- [1] UCB Pharma S.A. (2012). Fused thiazole derivatives as kinase inhibitors. US Patent US-8242116-B2. View Source
- [2] Wang, X., et al. (2024). Design and synthesis of novel thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 268, 116235. View Source
